{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
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Overview
Description
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by the presence of a tetrazole ring, a thioether linkage, and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thioether Formation: The next step involves the formation of the thioether linkage by reacting the tetrazole derivative with a suitable thiol compound.
Final Coupling: The final step is the coupling of the thioether intermediate with 3,4,5-trimethoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, making it a useful pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(3,4,5-trimethoxyphenyl)amine
- **N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(3,4-dimethoxybenzyl)amine
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to the presence of the trimethoxybenzyl group, which can impart specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H23N5O3S |
---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H23N5O3S/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-12(21-2)14(23-4)13(9-11)22-3/h8-9,16H,5-7,10H2,1-4H3 |
InChI Key |
KNUIDONZDLZSHB-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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